Cas no 96-26-4 (Dihydroxyacetone)

Dihydroxyacetone structure
Dihydroxyacetone structure
Nombre del producto:Dihydroxyacetone
Número CAS:96-26-4
MF:C3H6O3
Megavatios:90.0779414176941
MDL:MFCD00004670
CID:34846
PubChem ID:670

Dihydroxyacetone Propiedades químicas y físicas

Nombre e identificación

    • 1,3-Dihydroxyacetone
    • Dihydroxyacetone
    • 1,3-dihydroxypropan-2-one
    • DIHYDROXYACETONE EXTRA PURE FOR COSMETIC PURPOSES
    • 1,3-Dihydroxy-2-propanone
    • DHA
    • Glycerone
    • NSC 24343
    • Chromelin
    • Viticolor
    • Triulose
    • Soleal
    • Oxatone
    • Dihyxal
    • Oxantin
    • Otan
    • 2-Propanone, 1,3-dihydroxy-
    • 1,3-Dihydroxypropanone
    • 1,3-Dihydroxydimethyl ketone
    • Ketochromin
    • Bis(hydroxymethyl) ketone
    • dihydroxy-acetone
    • 2-Propanone, 1,3-dihydroxy
    • Dihydroxyacetone [USP]
    • O10DDW6JOO
    • RXKJFZQQPQGTFL-UHFFFAOYSA-N
    • Vitad
    • 1,3-Dihydroxy-2-propanone (ACI)
    • 2-Oxopropane-1,3-diol
    • MeSH ID: D004098
    • α,α′-Dihydroxyacetone
    • S12381
    • HY-Y0335
    • DIHYDROXYACETONE [INCI]
    • J-503909
    • DIHYDROXYACETONE [USP MONOGRAPH]
    • DIHYDROXYACETONE [MI]
    • 4-01-00-04119 (Beilstein Handbook Reference)
    • Dihydroxyacetone (USP)
    • DIHYDROXYACETONE [USP-RS]
    • CHEMBL1229937
    • DIHYDROXY ACETONE
    • EC 202-494-5
    • DIHYDROXYACETONE (USP-RS)
    • NS00004299
    • 1,3 Dihydroxy 2 Propanone
    • 1.3-dihydroxyacetone
    • Dihydroxypropanone
    • AKOS005259385
    • 96-26-4
    • DTXCID405072
    • EN300-121747
    • Chromelin (TN)
    • F0001-2767
    • AI3-24477
    • MFCD00004670
    • Protosol
    • Aliphatic ketone
    • alpha,alpha'-dihydroxyacetone
    • DB01775
    • UNII-O10DDW6JOO
    • D07841
    • EINECS 202-494-5
    • 2-Propanone,3-dihydroxy-
    • 1,3-propanediol-2-one
    • CS-W019614
    • CHEBI:16016
    • BRN 1740268
    • Z1255442144
    • FT-0649652
    • DIHYDROXYACETONE (MART.)
    • Q409618
    • NSC-24343
    • 1,3-dihydroxy-acetone
    • NSC24343
    • GS-3764
    • bmse000144
    • DIHYDROXYACETONE [FHFI]
    • FEMA NO. 4033
    • C00184
    • 1, 3-dihydroxypropan-2-one
    • Vitadye
    • SB83769
    • HSDB 7513
    • A845572
    • DIHYDROXYACETONE [WHO-DD]
    • 1,3-Dihydroxyaceton
    • DTXSID0025072
    • DIHYDROXYACETONE (USP MONOGRAPH)
    • 08CB5E10-C843-45EE-8556-4313C8E0BEA2
    • Q-101302
    • DIHYDROXYACETONE [VANDF]
    • SY038299
    • 1,3-Dihydroxyacetone (DHA)
    • a,a'-Dihydroxyacetone
    • D5818
    • DIHYDROXYACETONE [HSDB]
    • CCRIS 4899
    • 1,3-dihyroxy-acetone
    • DIHYDROXYACETONE [MART.]
    • InChI=1/C3H6O3/c4-1-3(6)2-5/h4-5H,1-2H
    • DA-69392
    • BRD-K18637542-001-01-7
    • MDL: MFCD00004670
    • Renchi: 1S/C3H6O3/c4-1-3(6)2-5/h4-5H,1-2H2
    • Clave inchi: RXKJFZQQPQGTFL-UHFFFAOYSA-N
    • Sonrisas: O=C(CO)CO
    • Brn: 1740268

Atributos calculados

  • Calidad precisa: 90.03170
  • Masa isotópica única: 90.031694
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 6
  • Cuenta de enlace giratorio: 2
  • Complejidad: 44
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: -1.4
  • Superficie del Polo topológico: 57.5
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: 3

Propiedades experimentales

  • Color / forma: White powdery crystals with sweet taste
  • Denso: 1.1385 (rough estimate)
  • Punto de fusión: 75-80 ºC
  • Punto de ebullición: 213.7°C at 760 mmHg
  • Punto de inflamación: 97.3°C
  • índice de refracción: 1.4540 (estimate)
  • Coeficiente de distribución del agua: >250 g/L (20 ºC)
  • Estabilidad / vida útil: Stable. Combustible. Hygroscopic.
  • PSA: 57.53000
  • Logp: -1.45990
  • FEMA: 4033
  • Disolución: Soluble in water, ethanol, ether, acetone and other organic solvents

Dihydroxyacetone Información de Seguridad

Dihydroxyacetone Datos Aduaneros

  • Código HS:2914400090
  • Datos Aduaneros:

    China Customs Code:

    2914400090

    Overview:

    2914400090 Other ketone alcohols and ketone aldehydes.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914400090 other ketone-alcohols and ketone-aldehydes.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

Dihydroxyacetone PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1065272-25g
1,3-Dihydroxyacetone
96-26-4 97%
25g
¥39 2023-02-17
Enamine
EN300-121747-1.0g
1,3-dihydroxypropan-2-one
96-26-4 95%
1.0g
$24.0 2023-07-10
Enamine
EN300-121747-2.5g
1,3-dihydroxypropan-2-one
96-26-4 95%
2.5g
$25.0 2023-07-10
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D5818-25G
1,3-Dihydroxyacetone
96-26-4 >97.0%(GC)
25g
¥495.00 2024-04-15
MedChemExpress
HY-Y0335-10mM*1mLinDMSO
1,3-Dihydroxyacetone
96-26-4 ≥97.0%
10mM*1mLinDMSO
¥550 2023-07-26
SHANG HAI XIAN DING Biotechnology Co., Ltd.
DP297-5g
Dihydroxyacetone
96-26-4 99%
5g
¥63.0 2023-09-01
Life Chemicals
F0001-2767-2.5g
1,3-dihydroxypropan-2-one
96-26-4 95%+
2.5g
$40.0 2023-09-07
MedChemExpress
HY-Y0335-500mg
1,3-Dihydroxyacetone
96-26-4 ≥97.0%
500mg
¥500 2024-07-24
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D5818-5G
1,3-Dihydroxyacetone
96-26-4 97.0%(GC)
5G
¥200.0 2022-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D5818-25G
1,3-Dihydroxyacetone
96-26-4 97.0%(GC)
25G
¥495.0 2022-06-10

Dihydroxyacetone Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Catalysts: Bismuth oxide (Bi2O3) ,  Chloroplatinic acid Solvents: Water ;  24 h
Referencia
Photocatalytic production of 1,3-dihydroxyacetone
, Germany, , ,

Synthetic Routes 2

Condiciones de reacción
Referencia
Fermentative production of dihydroxyacetone
, Japan, , ,

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Trichloroisocyanuric acid Catalysts: Aluminum trichloride hexahydrate Solvents: Acetonitrile ;  30 min, rt
1.2 Solvents: Acetonitrile ;  18 h, 80 °C
Referencia
An Efficient Chemical Conversion of Glycerol to Dihydroxyacetone
Ulgheri, Fausta; Spanu, Pietro, ChemistrySelect, 2018, 3(41), 11569-11572

Synthetic Routes 4

Condiciones de reacción
1.1 Catalysts: Formolase (synthetic Pseudomonas fluorescens strain biovar-I) Solvents: Tetrahydrofuran ,  Water ;  48 h, pH 7, 30 °C
Referencia
Enantioselective Reductive Oligomerization of Carbon Dioxide into L-Erythrulose via a Chemoenzymatic Catalysis
Desmons, Sarah ; Grayson-Steel, Katie; Nunez-Dallos, Nelson; Vendier, Laure; Hurtado, John ; et al, Journal of the American Chemical Society, 2021, 143(39), 16274-16283

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ;  2 h, 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
Referencia
Method for synthesizing 1,3-dihydroxyacetone by indirect oxidation of glycerol
, China, , ,

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Quinone Catalysts: Palladium(2+), bis[μ-(acetato-κO:κO′)]bis(2,9-dimethyl-1,10-phenanthroline-κN1,κ… Solvents: Acetonitrile ,  Water ;  4 h, 23 °C
Referencia
Selective Catalytic Oxidation of Glycerol to Dihydroxyacetone
Painter, Ron M.; Pearson, David M.; Waymouth, Robert M., Angewandte Chemie, 2010, 49(49), 9456-9459

Synthetic Routes 7

Condiciones de reacción
1.1C:H2SO4, S:H2O, 1 h, 100°C
Referencia
Catalytic Transformation of Biomass-Derived Hemicellulose Sugars by the One-Pot Method into Oxalic, Lactic, and Levulinic Acids Using a Homogeneous H2SO4 Catalyst
By Sobus, Natalia and Czekaj, Izabela, Catalysts, 2023, 13(2), 349

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ;  2 h, 40 °C
Referencia
The indirect conversion of glycerol into 1,3-dihydroxyacetone over magnetic polystyrene nanosphere immobilized TEMPO catalyst
Wang, Jianli; Zhang, Miao; Zheng, Zhi; Yu, Fengwen; Ji, Jianbing, Chemical Engineering Journal (Amsterdam, 2013, 229, 234-238

Synthetic Routes 9

Condiciones de reacción
1.1R:O2, C:Pt, C:Ni, C:Zr, S:H2O, rt → 60°C; 6 h, 60°C, 10 bar
Referencia
Catalytic Oxidation of Glycerol over Pt Supported on MOF-Derived Carbon Nanosheets
By Ke, Yihu et al, ACS Omega, 2022, 7(50), 46452-46465

Synthetic Routes 10

Condiciones de reacción
1.1R:O2, C:9028-14-2, S:H2O, pH 9.5
Referencia
Aerobic photobiocatalysis enabled by combining core-shell nanophotoreactors and native enzymes
By Wei, Wenxin et al, Journal of the American Chemical Society, 2022, 144(16), 7320-7326

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Disodium phosphate Catalysts: 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide Solvents: Water
Referencia
Preparation of 1,3-dihydroxyacetone
, Japan, , ,

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Water Catalysts: Hydroxylapatite (Ca5(OH)(PO4)3) ;  85 °C
Referencia
Efficient Ketose Production by a Hydroxyapatite Catalyst in a Continuous Flow Module
Usami, Kaho; Xiao, Kejing; Okamoto, Akimitsu, ACS Sustainable Chemistry & Engineering, 2019, 7(3), 3372-3377

Synthetic Routes 13

Condiciones de reacción
1.1 Catalysts: Tempo ,  Cu2+ (AlO(OH)-supported) Solvents: Acetonitrile ,  Water ;  12 h, 60 °C
Referencia
Process for the preparation of ketol compounds
, Japan, , ,

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Water Catalysts: Amberlyst 15 ;  10 min, 30 °C
Referencia
A novel reactive distillation approach for producing 1,3-dihydroxyacetone from glycerol
Hong, Xi; Lira, Carl T.; Miller, Dennis J., AIChE Annual Meeting, 2011, 641,

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: 5-Thiazoleethanol, 4-methyl-, hydrochloride (1:1) ,  Sodium chloride ,  Polystyrene
Referencia
Preparation of 1,3-dihydroxyacetone from formaldehyde
, Japan, , ,

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ;  2 h, 40 °C
Referencia
Novel Process for 1,3-Dihydroxyacetone Production from Glycerol. 1. Technological Feasibility Study and Process Design
Zheng, Zhi; Luo, Min; Yu, Jianer; Wang, Jianli; Ji, Jianbing, Industrial & Engineering Chemistry Research, 2012, 51(9), 3715-3721

Synthetic Routes 17

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Catalysts: Chloroauric acid ,  Chloroplatinic acid Solvents: Water ;  2.5 h, pH 12, 60 °C
1.2 Reagents: Sulfuric acid Solvents: Water
Referencia
Method for selective production dihydroxyacetone from glycerol as well as production a metal catalyst for selective oxidation of glycerol
, Germany, , ,

Synthetic Routes 18

Condiciones de reacción
Referencia
Intensifying the conversion of glycerol to dihydroxyacetone by Acetobacter suboxydans
Sattler, K., Zeitschrift fuer Allgemeine Mikrobiologie, 1965, 5(2), 136-46

Synthetic Routes 19

Condiciones de reacción
1.1R:O2, C:Au, S:MeOH, 8 h, 140°C, 30 bar
Referencia
Airborne Preparation of Small Gold Nanoparticles Dispersed on Mesoporous Silica for the Catalytic Oxidation of Glycerol to Dihydroxyacetone
By Van der Verren, Margot et al, ACS Applied Nano Materials, 2022, 5(12), 18977-18985

Synthetic Routes 20

Condiciones de reacción
1.1R:CeO2, R:KOH, C:Pt, 4 h, 60°C
Referencia
Tuning the Product Selectivity toward the High Yield of Glyceric Acid in Pt-CeO2/CNT Electrocatalyzed Oxidation of Glycerol
By Li, Jiefei et al, ChemCatChem, 2022, 14(16), e202200509

Synthetic Routes 21

Condiciones de reacción
1.1 Reagents: Methanol Solvents: Water ;  30 min, pH 8 - 9, 4 °C; 3 d, rt
Referencia
Exploratory Experiments on the Chemistry of the "Glyoxylate Scenario": Formation of Keto-Sugars from Dihydroxyfumarate
Sagi, Vasudeva Naidu; Punna, Venkateshwarlu; Hu, Fang; Meher, Geeta; Krishnamurthy, Ramanarayanan, Journal of the American Chemical Society, 2012, 134(7), 3577-3589

Synthetic Routes 22

Condiciones de reacción
1.1 Reagents: Trichloroisocyanuric acid Catalysts: Aluminum trichloride hexahydrate Solvents: Acetonitrile ;  18 h, rt
Referencia
Method for the selective oxidation of glycerol to dihydroxyacetone
, World Intellectual Property Organization, , ,

Synthetic Routes 23

Condiciones de reacción
1.1 Reagents: NAD Catalysts: Iron oxide (Fe3O4) ,  Silica ,  Dehydrogenase, glycerol Solvents: Water ;  60 min, pH 10, 25 °C
Referencia
Immobilization of glycerol dehydrogenase on magnetic silica nanoparticles for conversion of glycerol to value-added 1,3-dihydroxyacetone
Zheng, Muqing; Zhang, Songping, Biocatalysis and Biotransformation, 2011, 29(6), 278-287

Synthetic Routes 24

Condiciones de reacción
Referencia
Studies on aerobic fermentation. IV. Fermentative production of dihydroxyacetone by Acetobacter suboxydans ATCC 621
Yamada, Shigeki; Nabe, Koichi; Izuo, Nobuhiko; Wada, Mitsuru; Chibata, Ichiro, Journal of Fermentation Technology, 1979, 57(3), 215-20

Synthetic Routes 25

Condiciones de reacción
1.1 Catalysts: Diethylene glycol diethyl ether ,  Triethylamine ,  Benzothiazolium, 3-hexadecyl-, bromide (1:1) Solvents: Dimethylformamide
Referencia
Preparation of dihydroxyacetone by thiazolium ylide catalyzed condensation of paraformaldehyde
, Germany, , ,

Dihydroxyacetone Raw materials

Dihydroxyacetone Preparation Products

Dihydroxyacetone Literatura relevante

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